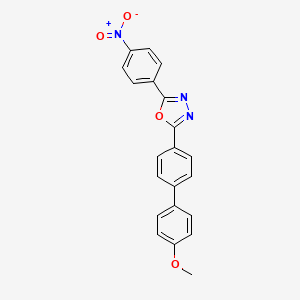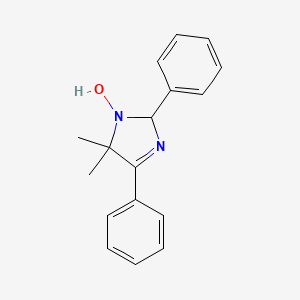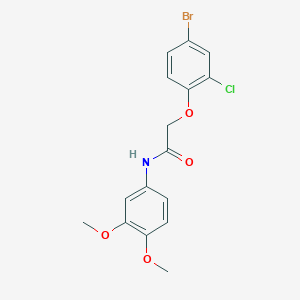
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4'-methoxy-4-biphenylyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, commonly known as PBD, is a fluorescent dye that is widely used in scientific research. PBD is known for its ability to bind to DNA and RNA and has been extensively studied for its applications in various fields such as cancer research, genetic engineering, and drug discovery.
Mechanism of Action
PBD binds to the minor groove of DNA and RNA through hydrogen bonding and van der Waals interactions. This binding causes a conformational change in the DNA structure, which can lead to DNA damage and inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
PBD has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, PBD can also cause toxicity in normal cells and has been shown to have mutagenic and carcinogenic effects in animal studies.
Advantages and Limitations for Lab Experiments
One of the major advantages of PBD is its ability to selectively bind to DNA and RNA, making it a powerful tool for studying DNA structure and function. PBD is also highly fluorescent, which allows for easy detection and visualization. However, PBD has limitations in terms of its toxicity and potential mutagenic and carcinogenic effects, which can limit its use in certain experiments.
Future Directions
There are several future directions for PBD research, including the development of new PBD derivatives with improved selectivity and reduced toxicity. PBD can also be used in combination with other compounds to enhance its therapeutic potential in cancer treatment. In addition, PBD can be used in the development of new diagnostic tools for detecting DNA damage and mutations. Finally, PBD can be used in the study of epigenetics, which involves the modification of DNA structure and function without altering the underlying DNA sequence.
Synthesis Methods
PBD can be synthesized through a multistep process involving the condensation of 4-methoxybenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization with phosphorus oxychloride. The resulting PBD molecule can be purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
PBD has been extensively used in scientific research for its ability to bind to DNA and RNA. It is commonly used as a fluorescent probe to study DNA structure and function, as well as to detect DNA damage and mutations. PBD has also been used in genetic engineering to label specific DNA sequences and to study gene expression. In addition, PBD has been used in drug discovery to screen for compounds that can bind to DNA and inhibit its function.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-27-19-12-8-15(9-13-19)14-2-4-16(5-3-14)20-22-23-21(28-20)17-6-10-18(11-7-17)24(25)26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKIMDDCJAHIPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{[2-(2-fluorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4934099.png)
![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 1-naphthoate](/img/structure/B4934111.png)
![4-chloro-N-[(2-chloro-5-nitrobenzoyl)oxy]benzamide](/img/structure/B4934126.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![1-[(5-chloro-2-thienyl)carbonyl]azepane](/img/structure/B4934166.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)



![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)